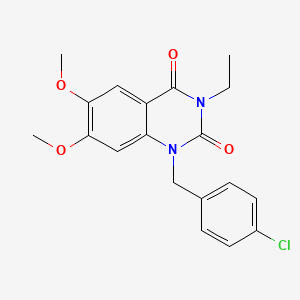![molecular formula C25H27N5OS B11455359 4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11455359.png)
4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7The reaction conditions typically involve the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
advancements in organic synthesis techniques and the development of new catalysts may enable more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7
Chemistry: The compound’s unique structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methods.
Biology: Its potential interactions with biological molecules can be explored for developing new drugs or understanding biological processes.
Medicine: The compound may have potential therapeutic applications, particularly if it exhibits bioactivity against specific targets.
Industry: Its unique properties may be useful in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is not well-documented. its interactions with molecular targets and pathways can be studied to understand how it exerts its effects. Potential molecular targets may include enzymes, receptors, or other proteins involved in specific biological processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4,4-dimethyl-14-[2-(1-piperidinyl)ethyl]-8-(1-pyrrolidinyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
- 4,4-dimethyl-8-(4-methyl-1-piperazinyl)-N-(pyridin-4-ylmethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Uniqueness
The uniqueness of 4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C25H27N5OS |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C25H27N5OS/c1-25(2)13-17-18(14-31-25)20(16-7-5-4-6-8-16)28-24-19(17)21-22(32-24)23(27-15-26-21)30-11-9-29(3)10-12-30/h4-8,15H,9-14H2,1-3H3 |
InChI Key |
QKZIFPMSEULUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)N5CCN(CC5)C)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide](/img/structure/B11455278.png)
![3-ethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11455282.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11455290.png)
![6-Benzyl-3-[(4-bromophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11455302.png)
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455307.png)
![2,6-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11455316.png)
![2-(3-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11455328.png)
![1-Amino-8,8-dimethyl-5-(4-morpholinyl)-N-(1,3-thiazol-2-YL)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B11455334.png)
![5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B11455335.png)

![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3-hydroxyphenyl)butanamide](/img/structure/B11455347.png)
![1-(2-fluorophenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11455350.png)
![9-(2,4-dichlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11455353.png)
![4-(4-methylphenyl)-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11455368.png)
